molecular formula C16H16O2 B1663778 Naphthonone CAS No. 7114-11-6

Naphthonone

Cat. No. B1663778
CAS RN: 7114-11-6
M. Wt: 240.3 g/mol
InChI Key: FQCYCLSYFLSHKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Naphthonone is a chemical compound that belongs to the family of ketones. It is a yellow crystalline powder that is soluble in organic solvents such as ethanol and ether. Naphthonone has been widely studied for its potential applications in scientific research due to its unique chemical properties.

Scientific Research Applications

Anticancer Properties Naphthoquinone derivatives are noted for their anticancer activities. Research has highlighted a variety of naphthoquinones, including those derived from Arnebiae Radix, for their potential in anticancer drug development. These compounds have demonstrated activities such as inducing apoptosis, inhibiting cancer cell proliferation, and promoting autophagy in cancer cells (Zhu et al., 2021). Naphthalimide compounds, a subclass of naphthoquinones, also exhibit extensive potential in medicinal applications, especially as anticancer agents. Some of these compounds are currently undergoing clinical trials (Gong et al., 2016).

Antimicrobial and Anti-Infective Properties Naphthoquinones and their derivatives demonstrate significant anti-infective properties, with effects highlighted against a variety of pathogens. Notably, their activity extends to antibacterial, antifungal, and antiprotozoal effects. Compounds like plumbagin and lawsone have been noted for their potential in treating various infections (Eyra Ortiz-Pérez et al., 2021; Lluvia López et al., 2014).

Potential in Biotechnological Production The use of biotechnological methods, such as hairy root cultures, offers a promising avenue for the production of naphthoquinones. These methods can be leveraged to produce compounds with anti-cancer properties, highlighting the potential of plant biotechnology in developing naphthoquinones for medical purposes (Jeziorek et al., 2017).

properties

CAS RN

7114-11-6

Product Name

Naphthonone

Molecular Formula

C16H16O2

Molecular Weight

240.3 g/mol

IUPAC Name

2-(2-hydroxynaphthalen-1-yl)cyclohexan-1-one

InChI

InChI=1S/C16H16O2/c17-14-8-4-3-7-13(14)16-12-6-2-1-5-11(12)9-10-15(16)18/h1-2,5-6,9-10,13,18H,3-4,7-8H2

InChI Key

FQCYCLSYFLSHKF-UHFFFAOYSA-N

SMILES

C1CCC(=O)C(C1)C2=C(C=CC3=CC=CC=C32)O

Canonical SMILES

C1CCC(=O)C(C1)C2=C(C=CC3=CC=CC=C32)O

Other CAS RN

7114-11-6

synonyms

NSC-641547;  5-Hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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